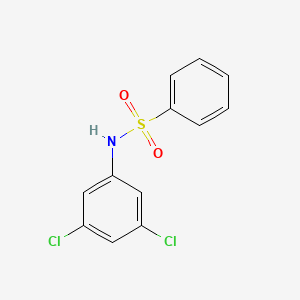

N-(3,5-dichlorophenyl)benzenesulfonamide

Description

Overview of the Benzenesulfonamide (B165840) Scaffold and its Chemical Significance

The benzenesulfonamide scaffold, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO2NH2), is a cornerstone in medicinal chemistry and drug development. ajchem-b.comontosight.ai This structural motif serves as a vital building block for a vast array of pharmaceuticals due to its versatile chemical properties and ability to interact with various biological targets. ajchem-b.comresearchgate.net In synthetic chemistry, sulfonamides are crucial intermediates for creating diverse pharmaceutical agents. ajchem-b.comajchem-b.com The scaffold's capacity to be readily modified allows for the fine-tuning of electronic and steric properties, enabling the design of compounds with specific pharmacological profiles. nih.gov The zinc-binding properties of the sulfonamide group, for instance, are critical for the potent inhibition of metalloenzymes like carbonic anhydrases. nih.gov

Historical Context and Evolution of Sulfonamide Research

The journey of sulfonamide research began in the early 20th century, marking a revolutionary turning point in medicine. These compounds, often called "sulfa drugs," were the first broadly effective systemic antibacterial agents, heralding the dawn of the antibiotic era. wikipedia.org The story starts in the 1930s with the German biochemist Gerhard Domagk's discovery that a sulfonamide-containing dye, Prontosil, was effective against streptococcal infections. openaccesspub.orgresearchgate.net It was later found that Prontosil is a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org

This breakthrough triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org Notable early derivatives included sulfapyridine (B1682706) for pneumonia (1938), sulfacetamide (B1682645) for urinary tract infections (1941), and succinoylsulfathiazole for gastrointestinal infections (1942). openaccesspub.org During World War II, sulfa drugs were instrumental in preventing wound infections and saved countless lives. wikipedia.org The initial focus on antibacterial agents later expanded, as researchers discovered that modifying the sulfonamide structure could yield compounds with entirely different therapeutic applications. This led to the development of diuretics, antidiabetic drugs (sulfonylureas), and anticonvulsants, showcasing the remarkable versatility of the scaffold. wikipedia.orgopenaccesspub.org The first veterinary use of a sulfonamide was reported in 1937 for treating bovine mastitis. improveinternational.com

Diverse Biological Activities and Pharmacological Relevance of Sulfonamides

The pharmacological relevance of the sulfonamide scaffold is exceptionally broad, extending far beyond its original antibacterial applications. ajchem-b.comresearchgate.netajchem-b.com Sulfonamides exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ajchem-b.comontosight.airesearchgate.netajchem-b.com

The classic antibacterial action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA). wikipedia.org Bacteria require PABA to synthesize folic acid, an essential nutrient. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase, thus halting folic acid production and inhibiting bacterial growth and multiplication (a bacteriostatic effect). ajchem-b.comwikipedia.org

Beyond this, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. researchgate.netnih.gov This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma. researchgate.net More recently, the inhibition of specific CA isoforms, such as CA IX, which is overexpressed in many solid tumors, has become a key strategy in developing novel anticancer agents. rsc.org Research has also explored benzenesulfonamide analogs as inhibitors of the tropomyosin receptor kinase A (TrkA), a potential target for treating glioblastoma. nih.govresearchgate.net Furthermore, various derivatives have shown potential as anti-inflammatory agents, anticonvulsants, and even as inhibitors of viral entry, such as in the case of influenza hemagglutinin. nih.govcerradopub.com.br

| Therapeutic Area | Mechanism/Target | Examples |

| Antibacterial | Inhibition of dihydropteroate synthase, blocking folic acid synthesis ajchem-b.comwikipedia.org | Sulfamethoxazole, Sulfacetamide wikipedia.orgopenaccesspub.org |

| Anticancer | Inhibition of carbonic anhydrase IX (CA IX), Kinase inhibition (e.g., TrkA) rsc.orgnih.gov | Indisulam, Vemurafenib, SLC-0111 researchgate.netnih.gov |

| Diuretic | Inhibition of carbonic anhydrase in the kidneys | Hydrochlorothiazide (B1673439), Furosemide wikipedia.org |

| Antidiabetic | Stimulation of insulin (B600854) release from pancreatic β-cells (Sulfonylureas) openaccesspub.org | Tolbutamide, Glyburide openaccesspub.org |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators ontosight.airesearchgate.net | Nimesulide |

| Antiviral | Inhibition of viral proteins (e.g., influenza hemagglutinin) nih.gov | Investigational compounds |

| Anticonvulsant | Mechanism not fully elucidated | Sultiame wikipedia.org |

Research Landscape of N-(3,5-dichlorophenyl)benzenesulfonamide and Related Analogues

N-(3,5-dichlorophenyl)benzenesulfonamide is a specific derivative within the broader class of N-(aryl)-benzenesulfonamides that has been subject to structural and synthetic studies. Its crystal structure has been determined, revealing key conformational details. nih.gov In the solid state, the conformations of the N—H and S═O bonds are trans to each other, and the two benzene rings form a dihedral angle of 57.0°. nih.gov The synthesis typically involves the reaction of benzenesulfonyl chloride with 3,5-dichloroaniline (B42879). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKZVAZQKOKXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407261 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54129-15-6 | |

| Record name | N-(3,5-dichlorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,5 Dichlorophenyl Benzenesulfonamide and Its Analogues

General Synthetic Routes to N-(Aryl)benzenesulfonamides

The synthesis of N-(aryl)benzenesulfonamides is a cornerstone of medicinal and organic chemistry, owing to the prevalence of the sulfonamide functional group in a vast array of therapeutic agents. The most common and direct method for the preparation of these compounds involves the reaction of an appropriately substituted aniline (B41778) with a benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another versatile approach involves the ring-opening of N-tosylaziridines with aryl amines, which can be facilitated by a magnetically separable graphene-based nanohybrid catalyst under solvent-free conditions. This method offers a green and efficient alternative for the synthesis of benzenesulfonamide (B165840) derivatives. Furthermore, recent advancements have explored the direct C-H sulfonamidation of (hetero)aromatic compounds with sulfonyl azides, providing a direct route to N-(hetero)aryl sulfonamides.

Specific Synthesis of N-(3,5-dichlorophenyl)benzenesulfonamide

The specific synthesis of N-(3,5-dichlorophenyl)benzenesulfonamide follows the general principle of reacting an aniline with a sulfonyl chloride. In this case, 3,5-dichloroaniline (B42879) is treated with benzenesulfonyl chloride. nih.gov

The reaction proceeds by the nucleophilic attack of the amino group of 3,5-dichloroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically heated to ensure completion. Following the reaction, the mixture is cooled and poured into ice-cold water to precipitate the solid product. The crude N-(3,5-dichlorophenyl)benzenesulfonamide is then collected by filtration, washed with cold water to remove any remaining acid and unreacted starting materials, and can be further purified by recrystallization from a suitable solvent such as dilute ethanol (B145695) to obtain the pure compound. nih.govnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| 3,5-dichloroaniline | Benzenesulfonyl chloride | N-(3,5-dichlorophenyl)benzenesulfonamide | Boiled for ten minutes, then cooled and added to ice-cold water. nih.gov |

Synthesis of Key Derivatives and Analogues

The core structure of N-(3,5-dichlorophenyl)benzenesulfonamide can be modified to generate a wide range of analogues with diverse chemical properties. These modifications often involve the introduction of various heterocyclic moieties, which can significantly influence the biological activity of the resulting compounds.

Benzenesulfonamide Schiff Bases with Pyrazole (B372694) Moieties

The synthesis of benzenesulfonamide Schiff bases incorporating pyrazole moieties typically involves a condensation reaction between a pyrazole-containing amine and a substituted benzaldehyde. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be reacted with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) to yield a pyrazole-based benzenesulfonamide. researchgate.net

Another approach involves the reaction of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride in acetic acid under reflux conditions to form pyrazole-containing benzenesulfonamides. nih.gov The reaction proceeds through a cyclization mechanism to form the pyrazole ring.

| Reactants | Product Type | Key Reagents/Conditions |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, 4-Methylbenzenesulfonyl chloride | Pyrazole-based benzenesulfonamide | Triethylamine, Acetonitrile, Room temperature researchgate.net |

| Chalcones, 4-Hydrazinobenzenesulfonamide hydrochloride | Pyrazole-containing benzenesulfonamides | Acetic acid, Reflux nih.gov |

Imidazolo-Benzenesulfonamide Hybrids

The synthesis of imidazolo-benzenesulfonamide hybrids can be achieved through various synthetic strategies. One method involves the reaction of a substituted aminobenzene sulfonamide with a 2-bromo-1-phenylethan-1-one derivative, followed by treatment with potassium thiocyanate (B1210189) in acetic acid to form the imidazole-2-thiol ring. mdpi.com These intermediates can then be further functionalized.

Another strategy for creating these hybrids involves a molecular hybridization approach, linking 1,2,3-triazole, imidazole (B134444), and benzenesulfonamide moieties. researchgate.net This can be accomplished through multi-step syntheses, often culminating in a cycloaddition reaction to form the triazole ring.

| Starting Materials | Product Type | Key Features of Synthesis |

| Substituted aminobenzene sulfonamides, 2-bromo-1-phenylethan-1-one derivatives | Benzenesulfonamide-bearing imidazole-2-thiols | Formation of imidazole ring with potassium thiocyanate mdpi.com |

| β-ketosulfones, aryl sulfonyl azides | 1,2,3-triazole-imidazole-benzenesulfonamide hybrids | Organocatalytic [3+2] cycloaddition researchgate.net |

Thiazolyl-Benzenesulfonamide Derivatives

The synthesis of thiazolyl-benzenesulfonamide derivatives often begins with the reaction of a thiourea (B124793) derivative with an α-haloketone or a related electrophile. For example, 1-(4-aminophenyl)thiourea can be reacted with various ethyl 2-bromoalkanoates in dimethylformamide (DMF) to yield 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamides. nih.gov

A general scheme for the synthesis of these derivatives involves the modification of the aromatic ring of a thiazole-containing precursor, followed by coupling with a benzenesulfonamide moiety. researchgate.netnih.gov This modular approach allows for the introduction of a wide variety of substituents on both the thiazole (B1198619) and benzenesulfonamide rings.

| Reactants | Product | Solvent |

| 1-(4-Aminophenyl)thiourea, Ethyl 2-bromoacetate | 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | DMF nih.gov |

| 1-(4-Aminophenyl)thiourea, Ethyl 2-bromopropanoate | 4-((5-Methyl-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | DMF nih.gov |

| 1-(4-Aminophenyl)thiourea, Ethyl 2,4-dibromobutanoate | 4-((5-(2-Bromoethyl)-4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | DMF nih.gov |

(E)-Arylvinyl-Oxadiazolyl-Benzenesulfonamides

The synthesis of (E)-arylvinyl-oxadiazolyl-benzenesulfonamides is a multi-step process. A key step in this synthesis is the Wittig reaction. mdpi.com Typically, a triphenylphosphonium chloride derivative of a benzenesulfonamide-containing oxadiazole is prepared by refluxing with triphenylphosphine. This phosphonium (B103445) salt is then reacted with various arylaldehydes in the presence of a base, such as N,N-diisopropylethylamine, to afford the desired (E)-arylvinyl-oxadiazolyl-benzenesulfonamides. mdpi.com

The starting oxadiazole-benzenesulfonamide intermediates can be prepared from a corresponding carbazoyl-benzenesulfonamide by reaction with an appropriate orthoester. For example, 2,4-dichloro-5-(carbazoyl)benzenesulfonamide can be reacted with 2-chloro-1,1,1-trimethoxyethane (B51130) to form a chloromethyl-oxadiazolyl-benzenesulfonamide, which can then be converted to the phosphonium salt. mdpi.com

| Reaction Type | Reactants | Product | Key Reagents/Conditions |

| Wittig Reaction | Triphenylphosphonium chloride of an oxadiazolyl-benzenesulfonamide, Arylaldehyde | (E)-Arylvinyl-oxadiazolyl-benzenesulfonamide | N,N-diisopropylethylamine, Dichloromethane mdpi.com |

Substituted Aryl Benzenesulfonamide Analogues (e.g., 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide)

The synthesis of substituted aryl benzenesulfonamide analogues, such as 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, typically involves a two-step process. The first step is the preparation of the appropriately substituted benzenesulfonyl chloride, followed by its reaction with a substituted aniline.

A common method for synthesizing 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide begins with the preparation of 4-methylbenzenesulfonyl chloride (tosyl chloride). This is achieved by the dropwise addition of chlorosulfonic acid to a solution of toluene (B28343) in chloroform, maintained at a temperature of 0 °C. nih.gov After the initial reaction, which is marked by the evolution of hydrogen chloride gas, subsides, the mixture is brought to room temperature and then poured over crushed ice. nih.govnih.gov The organic layer containing the desired sulfonyl chloride is separated and washed. nih.govnih.gov

In the second step, the prepared 4-methylbenzenesulfonyl chloride is reacted directly with 3,5-dichloroaniline. nih.gov The mixture is heated, and after cooling, it is poured into ice-cold water to precipitate the crude product. nih.gov The resulting solid, 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide, is then collected by filtration and purified, typically by recrystallization from a solvent such as dilute ethanol to achieve a constant melting point. nih.gov The purity and identity of the final compound are confirmed using spectroscopic methods like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

|---|---|---|---|---|

| 1 | Toluene | Chlorosulfonic acid, Chloroform | 0 °C, dropwise addition | 4-methylbenzenesulfonyl chloride |

| 2 | 4-methylbenzenesulfonyl chloride, 3,5-dichloroaniline | None (direct reaction) | Boiling for ten minutes | 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide |

| Purification | Crude product | Dilute ethanol | Recrystallization | Pure 4-methyl-N-(3,5-dichlorophenyl)benzenesulfonamide |

Dichloro-substituted Aryl Benzenesulfonamide Isomers (e.g., N-(2,3-dichlorophenyl)benzenesulfonamide)

The synthesis of dichloro-substituted aryl benzenesulfonamide isomers, such as N-(2,3-dichlorophenyl)benzenesulfonamide, follows a general and widely applicable chemical procedure. This method involves the condensation reaction between a benzenesulfonyl chloride and a specific dichloro-substituted aniline.

For the preparation of N-(2,3-dichlorophenyl)benzenesulfonamide, the synthesis is performed by reacting benzenesulfonyl chloride with 2,3-dichloroaniline. researchgate.net This type of reaction is a standard method for forming sulfonamide bonds. researchgate.net Similarly, other isomers can be synthesized by selecting the appropriate starting materials. For instance, the synthesis of 2,4-dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2,3-dichloroaniline. nih.gov

The general procedure entails treating the selected dichloroaniline with the corresponding benzenesulfonyl chloride in a stoichiometric ratio. nih.govnih.gov The reaction mixture is typically heated for a short period, often by boiling for about ten minutes, to ensure the completion of the reaction. nih.govnih.gov Upon cooling to room temperature, the mixture is poured into ice-cold water, causing the solid sulfonamide product to precipitate. nih.govnih.gov The product is then isolated by suction filtration, washed thoroughly with cold water to remove any unreacted starting materials and by-products, and subsequently purified by recrystallization from a suitable solvent like dilute ethanol. nih.govnih.gov

| Step | Reactants | Key Conditions | Work-up | Product Example |

|---|---|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride (or substituted analogue), Dichloroaniline isomer (e.g., 2,3-dichloroaniline) | Boiling for a short duration (e.g., 10 minutes) | Pouring into ice-cold water | N-(2,3-dichlorophenyl)benzenesulfonamide |

| Isolation | Precipitated crude product | Suction filtration | Washing with cold water | Crude N-(2,3-dichlorophenyl)benzenesulfonamide |

| Purification | Crude sulfonamide | Recrystallization from dilute ethanol | Drying to constant melting point | Pure N-(2,3-dichlorophenyl)benzenesulfonamide |

Advanced Structural Elucidation and Solid State Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental in confirming the chemical identity and elucidating the structural features of N-(3,5-dichlorophenyl)benzenesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.

While specific, detailed experimental NMR data for N-(3,5-dichlorophenyl)benzenesulfonamide is not extensively reported in readily available literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known structure and data from analogous sulfonamides. These spectra are instrumental in confirming the presence and connectivity of the aromatic rings and the sulfonamide linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the N-H proton of the sulfonamide group. The protons of the unsubstituted benzenesulfonyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.5-7.9 ppm). The dichlorinated phenyl ring would exhibit signals for its two equivalent protons and one unique proton, also in the aromatic region, with chemical shifts influenced by the electron-withdrawing chloro substituents. The N-H proton usually appears as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the benzenesulfonyl group and the 3,5-dichlorophenyl group. The carbons bonded to the chlorine atoms would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3,5-dichlorophenyl)benzenesulfonamide (Note: These are predicted values based on general principles and data from similar compounds, not from direct experimental measurement of the target compound.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzenesulfonyl-H (ortho) | ~7.8-7.9 | ~127-128 |

| Benzenesulfonyl-H (meta) | ~7.5-7.6 | ~129-130 |

| Benzenesulfonyl-H (para) | ~7.6-7.7 | ~133-134 |

| Dichlorophenyl-H (2,6) | ~7.1-7.2 | ~120-122 |

| Dichlorophenyl-H (4) | ~7.0-7.1 | ~123-124 |

| N-H | Variable (broad singlet) | - |

| Benzenesulfonyl-C (ipso) | - | ~139-140 |

| Dichlorophenyl-C (ipso, N-bound) | - | ~138-139 |

| Dichlorophenyl-C (Cl-bound) | - | ~135-136 |

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the N-(3,5-dichlorophenyl)benzenesulfonamide molecule. The characteristic vibrational frequencies of the sulfonamide group are particularly prominent.

The IR spectrum of a typical N-aryl benzenesulfonamide (B165840) shows several key absorption bands. The N-H stretching vibration is observed in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are strong and easily identifiable, typically appearing around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-N and S-N stretching vibrations also produce characteristic bands.

Table 2: Characteristic IR Absorption Bands for N-(3,5-dichlorophenyl)benzenesulfonamide (Note: These are typical ranges for the functional groups present and not specific experimental peaks.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| SO₂ | Asymmetric Stretching | 1330 - 1370 |

| SO₂ | Symmetric Stretching | 1150 - 1180 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| S-N | Stretching | 900 - 950 |

Mass spectrometry (MS) confirms the molecular weight of N-(3,5-dichlorophenyl)benzenesulfonamide and provides valuable structural information through the analysis of its fragmentation patterns. The molecular weight of the compound is 302.16 g/mol .

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated/deprotonated molecule [M+H]⁺/[M-H]⁻. A key fragmentation pathway for N-phenyl benzenesulfonamides involves the cleavage of the S-N bond and the C-S bond. Common fragmentation patterns include the loss of SO₂ (64 Da) and cleavage to form the benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the 3,5-dichloroaniline (B42879) radical cation or related fragments. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl/³⁷Cl).

Table 3: Plausible Mass Spectrometry Fragments for N-(3,5-dichlorophenyl)benzenesulfonamide (Note: These are plausible fragments based on the structure and general fragmentation of related compounds.)

| m/z | Plausible Fragment Identity | Notes |

| 301/303/305 | [M-H]⁻ | Deprotonated molecular ion |

| 237/239/241 | [M-SO₂]⁺ | Loss of sulfur dioxide |

| 160/162/164 | [C₆H₃Cl₂N]⁺ | 3,5-dichloroaniline fragment |

| 141 | [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |

| 92 | [C₆H₄N]⁻ | Anilide anion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallographic Investigations of N-(3,5-dichlorophenyl)benzenesulfonamide

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. The crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide has been determined and provides key insights into its molecular conformation. rsc.org

Table 4: Torsion Angle for the C—SO₂—NH—C Segment in N-(3,5-dichlorophenyl)benzenesulfonamide and Related Compounds

| Compound | C—SO₂—NH—C Torsion Angle (°) | Reference |

| N-(3,5-dichlorophenyl)benzenesulfonamide | 68.3 (2) | conicet.gov.ar |

| N-(3,5-dichlorophenyl)benzenesulfonamide | -68.1 (3) | rsc.org |

| 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide | 77.8 (2) | researchgate.net |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3 (4) | conicet.gov.ar |

The relative orientation of the two aromatic rings is defined by the dihedral angle between their planes. This parameter is crucial for understanding potential intramolecular and intermolecular interactions, such as π-π stacking. In the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide, the two benzene (B151609) rings are significantly tilted relative to each other, with a dihedral angle reported as 57.0 (1)°. rsc.orgconicet.gov.ar This substantial angle prevents a coplanar arrangement of the rings, a conformation influenced by the steric demands of the central sulfonamide bridge. rsc.org

Table 5: Dihedral Angle Between Aromatic Rings in N-(3,5-dichlorophenyl)benzenesulfonamide and Related Compounds

| Compound | Dihedral Angle (°) | Reference |

| N-(3,5-dichlorophenyl)benzenesulfonamide | 57.0 (1) | rsc.orgconicet.gov.ar |

| 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide | 87.9 (1) | researchgate.net |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 79.6 (1) | conicet.gov.ar |

| 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide | 57.0 (2) | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs of N-(3,5-dichlorophenyl)benzenesulfonamide

N—H⋯O Hydrogen Bonding Networks and Chain Formation

The most prominent intermolecular interaction in the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide is the classical N—H⋯O hydrogen bond. nih.gov This interaction involves the hydrogen atom of the sulfonamide nitrogen (the donor) and one of the sulfonyl oxygen atoms (the acceptor) of an adjacent molecule. This directional and relatively strong interaction is the primary force driving the assembly of molecules into extended structures.

In the crystal lattice of N-(3,5-dichlorophenyl)benzenesulfonamide, these N—H⋯O hydrogen bonds link the molecules in a head-to-tail fashion, resulting in the formation of infinite one-dimensional chains. nih.gov This chain motif is a common feature in the crystal structures of many N-(aryl)benzenesulfonamides.

The specific geometry of this hydrogen bond has been determined through single-crystal X-ray diffraction studies, and the key parameters are summarized in the table below. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

| N1—H1N⋯O1 | 0.856(10) | 2.059(11) | 2.915(3) | 178(3) | (i) |

| symmetry code: (i) x, -1+y, z |

This interactive table provides the geometric details of the primary hydrogen bonding in N-(3,5-dichlorophenyl)benzenesulfonamide.

The D···A distance of 2.915 Å is well within the expected range for such hydrogen bonds, and the angle of 178° indicates a nearly linear and therefore strong interaction. This robust hydrogen-bonding network is a critical factor in the stability of the crystal structure.

Analysis of Dimeric Structures

While the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide is characterized by chain formation via N—H⋯O hydrogen bonds, it is noteworthy that many closely related N-(aryl)benzenesulfonamides exhibit dimeric structures. nih.gov In these instances, pairs of molecules are linked by two N—H⋯O hydrogen bonds, forming a characteristic centrosymmetric R²₂(8) ring motif. nih.gov

C—H⋯O and C—H⋯π Interactions in Crystal Lattices

C—H⋯O Interactions: These interactions involve hydrogen atoms attached to the aromatic rings acting as weak donors and the sulfonyl oxygen atoms as acceptors. In related structures like 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide, C—H⋯O hydrogen bonds are observed to link the primary N—H⋯O bonded chains, contributing to the formation of a more complex supramolecular structure. researchgate.net

C—H⋯π Interactions: This type of weak hydrogen bond involves a C-H bond from one molecule interacting with the electron-rich π-system of an aromatic ring of a neighboring molecule. These interactions are crucial in directing the spatial arrangement of the aromatic rings within the crystal lattice. For instance, in N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, molecules are linked into centrosymmetric motifs by a combination of N—H⋯O hydrogen bonds and C—H⋯π interactions. nih.gov Similarly, in 3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide, C—H⋯π interactions connect the hydrogen-bonded chains to form a three-dimensional network. researchgate.net

π–π Stacking Interactions and Three-Dimensional Architecture

In the crystal structure of N-(3,5-dichlorophenyl)benzenesulfonamide, the two aromatic rings (the benzenesulfonyl and the 3,5-dichlorophenyl moieties) are not coplanar, exhibiting a dihedral angle of 57.0(1)°. nih.gov This twisted conformation influences the nature of the intermolecular π–π stacking.

In related structures, such as isomeric 3,5-dichloro-N-(dimethylphenyl)benzenesulfonamides, π–π interactions with centroid-centroid distances around 3.6 to 3.8 Å are observed, linking hydrogen-bonded motifs into one- or three-dimensional architectures. nih.gov These interactions are typically offset, meaning the rings are not perfectly superimposed but are shifted relative to one another, which is an energetically favorable arrangement. The combination of the primary N—H⋯O hydrogen-bonded chains, the weaker C—H⋯O and C—H⋯π interactions, and the π–π stacking forces results in a robust and intricate three-dimensional supramolecular architecture.

Systematics of Substituent Effects on Crystal Structures of N-(Aryl)benzenesulfonamides

For instance, a comparative analysis of N-(3,5-dichlorophenyl)benzenesulfonamide and N-(3-chlorophenyl)benzenesulfonamide shows a notable difference in the dihedral angle between the two benzene rings, with values of 57.0(1)° and 65.4(1)° respectively. nih.gov This demonstrates that the presence of a second chlorine atom at the 5-position of the aniline (B41778) ring leads to a less twisted molecular conformation.

Furthermore, the substitution on the benzenesulfonyl ring also plays a critical role. Comparing N-(3,5-dichlorophenyl)benzenesulfonamide with N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, the introduction of a methyl group on the benzenesulfonyl ring leads to a significant increase in the dihedral angle between the rings to 79.6(1)°. researchgate.net This is accompanied by a change in the primary hydrogen bonding motif from a chain to a dimer. nih.govresearchgate.net

The table below presents a comparison of key structural parameters for N-(3,5-dichlorophenyl)benzenesulfonamide and some of its closely related analogues, illustrating the effect of substituents on the molecular geometry.

| Compound | Dihedral Angle between Rings (°) | C—S—N—C Torsion Angle (°) | Primary H-Bonding Motif |

| N-(3,5-dichlorophenyl)benzenesulfonamide | 57.0(1) nih.gov | -68.1(3) nih.gov | Chain nih.gov |

| N-(3-chlorophenyl)benzenesulfonamide | 65.4(1) nih.gov | Not reported | Not reported |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 79.6(1) researchgate.net | 69.3(4) researchgate.net | Dimer researchgate.net |

| N-(3,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide | 82.3(1) nih.gov | -54.9(3) nih.gov | Dimer (with C-H···π) nih.gov |

This interactive table highlights the influence of substituents on key structural parameters in a series of N-(aryl)benzenesulfonamides.

These variations underscore the subtle yet significant role that substituent effects play in crystal engineering. The electronic nature (electron-donating or -withdrawing) and the steric bulk of the substituents can modulate the intermolecular forces, leading to different and sometimes predictable changes in the solid-state structures of N-(aryl)benzenesulfonamides.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

While the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for antimicrobial agents, specific data for N-(3,5-dichlorophenyl)benzenesulfonamide is not extensively reported.

Antibacterial Efficacy (e.g., against B. subtilis, S. aureus, S. epidermidis, E. coli, P. aeruginosa, S. typhi)

A comprehensive search of scientific literature did not yield specific data on the antibacterial efficacy of N-(3,5-dichlorophenyl)benzenesulfonamide against bacterial species such as Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, or Salmonella typhi.

Antifungal Efficacy (e.g., against C. albicans, A. niger)

Antiprotozoal Activity

There is a lack of specific published data concerning the antiprotozoal activity of N-(3,5-dichlorophenyl)benzenesulfonamide.

Anticancer and Antitumor Activities (e.g., against HeLa, HCT-116, MCF-7 cell lines)

Specific studies evaluating the cytotoxic or antitumor activity of N-(3,5-dichlorophenyl)benzenesulfonamide against HeLa (cervical cancer), HCT-116 (colon cancer), or MCF-7 (breast cancer) cell lines were not identified in the available literature. While other benzenesulfonamide derivatives have been investigated for anticancer properties, data for this particular compound is absent. mdpi.com

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a foundational chemical class for the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov These metalloenzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes such as pH regulation, fluid secretion, and biosynthetic reactions. nih.govunifi.it

The sulfonamide group is the key pharmacophore that binds to the zinc ion in the active site of the CA enzyme, leading to inhibition. unifi.it Different isoforms of carbonic anhydrase (e.g., CA I, II, IX, XII) are expressed throughout the body and are associated with various diseases, including glaucoma, epilepsy, and cancer. nih.govnih.govunifi.it The nature of the substituents on the benzenesulfonamide ring significantly influences the inhibitory potency and selectivity against different CA isoforms. nih.govacs.org Although the benzenesulfonamide structure is a known CA inhibitor scaffold, specific inhibition constants (Kᵢ) or IC₅₀ values for N-(3,5-dichlorophenyl)benzenesulfonamide against specific CA isoforms are not available in the reviewed scientific literature.

Inhibition of Human Carbonic Anhydrase Isoenzymes (hCA I, II, IX, XII)

Benzenesulfonamides are renowned for their potent inhibitory action against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov Various isoforms of human carbonic anhydrase (hCA) are distributed throughout the body and play critical roles in physiological and pathological processes. The cytosolic isoforms hCA I and II are widespread, while hCA IX and XII are tumor-associated, transmembrane enzymes implicated in cancer progression. tandfonline.comtandfonline.com

Derivatives of benzenesulfonamide have been extensively studied for their inhibitory effects on these isoforms. Research has shown that modifications to the benzenesulfonamide scaffold can lead to potent and selective inhibitors. For instance, novel series of benzenesulfonamides have demonstrated effective inhibition against the tumor-associated hCA IX and XII isoforms, with some compounds showing inhibition constants in the nanomolar range. nih.govtandfonline.com Specifically, studies on various substituted benzenesulfonamides reveal a wide range of inhibitory activities. For example, some derivatives show weak inhibition against the cytosolic hCA I, with Ki values ranging from 68.1 to 9174 nM, while exhibiting more effective to moderate inhibition against hCA II, with Ki values of 4.4 to 792 nM. nih.gov The tumor-associated isoforms, hCA IX and XII, are often more effectively inhibited, with Ki values reported in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. nih.govtandfonline.com This selective inhibition of tumor-associated CAs is a significant area of interest for the development of novel anticancer agents. tandfonline.com

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Bis-ureido-benzenesulfonamides | 68.1 - 9174 | 4.4 - 792 | 6.73 - 835 | 5.02 - 429 |

| Rhodamine-linked benzenesulfonamides | 22.4 - Potent | Good to Excellent | Good to Excellent | Good to Excellent |

| Indole-based benzenesulfonamides | Moderate Inhibition | 0.32 - 83.3 | Moderate Inhibition | Moderate Inhibition |

| 2-Mercapto-benzenesulfonamides | 1500 - 5700 | 15 - Weak | 160 - 1950 | 1.2 - 413 |

This table presents a summary of the inhibitory constants (Ki) for different classes of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms. The data is compiled from multiple research sources. nih.govtandfonline.comresearchgate.netresearchgate.net

Role of Zinc-Binding Group (ZBG) in CA Inhibition

The inhibitory activity of sulfonamides against carbonic anhydrases is fundamentally linked to the interaction of the sulfonamide group with the zinc ion (Zn2+) located in the enzyme's active site. nih.gov This interaction is a classic example of a zinc-binding group (ZBG) mechanism. nih.govresearchgate.net The sulfonamide moiety, in its deprotonated form (SO2NH-), coordinates directly with the tetrahedral Zn(II) ion, displacing the zinc-coordinated water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.gov

This binding is stabilized by a network of hydrogen bonds with conserved amino acid residues within the active site, such as Thr199 and Glu106. researchgate.net The geometry and electronic properties of the ZBG are crucial for inhibitory potency. tandfonline.com The tetrahedral geometry of the sulfur-based sulfonamide group is considered highly favorable for binding to the zinc ion in the CA active site. researchgate.nettandfonline.com The exploration of different ZBGs is an active area of research aimed at developing more potent and isoform-selective CA inhibitors. tandfonline.com

Development of Hybrid Drugs Incorporating CA Inhibitors

The established role of carbonic anhydrase inhibitors in various pathologies has led to the development of hybrid drugs. This multitargeting approach involves chemically linking a CA inhibitor, such as a benzenesulfonamide, to another pharmacologically active molecule. tandfonline.com The goal is to create a single molecule that can modulate multiple targets, potentially leading to enhanced therapeutic efficacy or a synergistic effect. nih.gov

Examples of this strategy include the hybridization of CAIs with a range of other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), β-adrenergic blockers, and various anticancer agents like kinase inhibitors and cytotoxic drugs. tandfonline.com For instance, the "click chemistry" approach has been successfully used to synthesize novel benzenesulfonamide-triazole conjugates that show potent inhibition of tumor-associated hCA IX. nih.govtandfonline.com This strategy allows for the creation of diverse molecular structures that can be optimized for specific therapeutic applications, from glaucoma to cancer. tandfonline.comresearchgate.net

Anti-inflammatory Effects

The benzenesulfonamide scaffold is not only a key feature of CA inhibitors but is also found in molecules with anti-inflammatory properties. Research has explored the synthesis of novel benzenesulfonamide derivatives and evaluated their anti-inflammatory activity. For example, studies on 1,3,5-trisubstituted pyrazolines bearing a benzenesulfonamide moiety have demonstrated significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema model. nih.gov Some of these compounds were found to be more active than the well-known anti-inflammatory drug celecoxib (B62257) and also showed inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. nih.gov

Cardiovascular System Modulation

Effects on Perfusion Pressure and Coronary Resistance

Certain sulfonamide derivatives have been investigated for their effects on the cardiovascular system. Studies using isolated rat heart models have shown that some benzenesulfonamide derivatives can influence perfusion pressure and coronary resistance. cerradopub.com.brcerradopub.com.brresearchgate.net For example, one study found that 4-(2-aminoethyl)-benzenesulfonamide decreased both perfusion pressure and coronary resistance in a time-dependent manner compared to the parent benzenesulfonamide and other derivatives. cerradopub.com.br These findings suggest that specific structural modifications to the benzenesulfonamide core can impart vasoactive properties.

Interaction with Calcium Channels

The mechanism underlying the cardiovascular effects of some benzenesulfonamides may involve interaction with ion channels. Theoretical docking studies have suggested that certain benzenesulfonamide derivatives could interact with amino acid residues on the surface of calcium channels. cerradopub.com.br The formation of a complex between the compound and the calcium channel could lead to a decrease in calcium influx, resulting in vasodilation and a subsequent decrease in perfusion pressure. cerradopub.com.br Voltage-gated calcium channels are crucial for regulating cardiovascular function, and their modulation represents a potential therapeutic strategy for various cardiovascular conditions. mdpi.com

Potential as Antihypertensive Agents

The sulfonamide moiety is a well-established pharmacophore in diuretic and antihypertensive drugs. nih.govcerradopub.com.br While direct studies on N-(3,5-dichlorophenyl)benzenesulfonamide are limited, research on related benzenesulfonamide derivatives indicates potential cardiovascular effects. For instance, studies using an isolated rat heart model have shown that certain benzenesulfonamide derivatives can alter perfusion pressure and coronary resistance. cerradopub.com.brresearchgate.net One study demonstrated that the derivative 4-(2-amino-ethyl)-benzenosulfonamide decreased perfusion pressure in a time-dependent manner, suggesting an interaction with biomolecules involved in blood pressure regulation. cerradopub.com.brresearchgate.net The mechanism for many antihypertensive peptides and drugs involves pathways like the Renin-Angiotensin System (RAS), specifically through the inhibition of the Angiotensin-Converting Enzyme (ACE), or by modulating ion channels such as L-type Ca2+ channels to induce vasodilation. nih.govmdpi.com Many clinically used diuretics that lower blood pressure, such as hydrochlorothiazide (B1673439) and chlorthalidone, are chloro-benzenesulfonamide-bearing compounds. cerradopub.com.br Their mechanism, while complex, is partly attributed to carbonic anhydrase inhibition, which affects electrolyte balance. nih.gov

Table 1: Effect of Benzenesulfonamide Derivatives on Perfusion Pressure Data from isolated rat heart model experiments.

| Compound | Effect on Perfusion Pressure |

| Benzenesulfonamide | No significant change |

| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | No significant change |

| 4-(2-amino-ethyl)-benzenosulfonamide | Time-dependent decrease |

| 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | No significant change |

| Source: cerradopub.com.brresearchgate.net |

Antiviral Activity (e.g., Inhibition of Influenza Virus Entry and Replication via Hemagglutinin Protein)

Benzenesulfonamide derivatives have emerged as inhibitors of the influenza virus, primarily by targeting the hemagglutinin (HA) protein. nih.govnih.gov The HA protein is critical for the initial stages of viral infection, mediating the virus's attachment to host cells and the subsequent fusion of the viral envelope with the endosomal membrane to release the viral genome. nih.govnih.govnih.gov

Certain benzenesulfonamide derivatives have been shown to inhibit this fusion process. nih.govplos.org For example, the compound RO5464466, a benzenesulfonamide derivative, acts at an early step of influenza virus replication. nih.govplos.org It effectively inhibits HA-mediated hemolysis of chicken red blood cells and can block the production of progeny viruses by up to 8 log units. nih.govplos.org Another aryl sulfonamide, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, was also identified as an inhibitor of influenza A virus entry that targets the HA protein, preventing viral membrane fusion. nih.gov This compound demonstrated potent antiviral activity against a diverse range of influenza A viruses, including H1N1, H5N1, and H3N2 subtypes. nih.gov

Table 2: In Vitro Anti-Influenza Activities of Benzenesulfonamide Derivatives

| Compound | Target | Mechanism of Action | EC50 (H1N1) |

| RO5464466 | Hemagglutinin (HA) | Inhibits virus fusion | 0.25 µM |

| RO5487624 | Hemagglutinin (HA) | Inhibits virus fusion | 0.09 µM |

| Source: nih.govplos.org |

Antidiabetic Effects and PPARγ Ligand Activity

The N-(3,5-dichlorophenyl)benzenesulfonamide scaffold is found within more complex molecules that act as ligands for the Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.gov PPARγ is a nuclear receptor that is a key regulator of glucose homeostasis and fatty acid metabolism, making it a major target for type 2 diabetes therapeutics. nih.govnih.gov

The compound INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide), which contains the dichlorophenyl benzenesulfonamide core structure, is a potent partial agonist of PPARγ. nih.gov It binds to the PPARγ ligand-binding pocket with high affinity (Ki of 10 nM) and demonstrates an EC50 value of 4 nM in cell-based transcriptional activation assays. nih.gov As partial agonists, compounds like INT131 offer the potential for robust insulin-sensitizing effects, similar to full agonists like thiazolidinediones (TZDs), but potentially with fewer side effects. nih.gov The sulfonamide linker is considered critical to this activity. nih.gov Dual PPARα/γ agonists are also being developed to simultaneously control both carbohydrate and lipid metabolism. mdpi.com

Table 3: PPARγ Ligand Activity of a Benzenesulfonamide Derivative

| Compound | Type | Ki | EC50 | Max. Transcriptional Activation (vs. Rosiglitazone) |

| INT131 | Partial Agonist | 10 nM | 4 nM | ~30% |

| Source: nih.gov |

Diuretic Potential and Carbonic Anhydrase Inhibition in Renal Systems

The sulfonamide group (SO2NH2) is the cornerstone of carbonic anhydrase (CA) inhibitors. nih.govunifi.it These enzymes are crucial in the kidneys for regulating the reabsorption of bicarbonate, sodium, and water. unifi.it By inhibiting renal carbonic anhydrases, sulfonamide-based drugs disrupt these processes, leading to increased excretion of sodium bicarbonate and water, which results in diuresis. unifi.it This diuretic effect contributes to their use in treating hypertension and edema. nih.govdrugbank.com

Many classic diuretic drugs, including thiazides like hydrochlorothiazide and high-ceiling diuretics like furosemide, are benzenesulfonamide derivatives. unifi.itdrugbank.com While they were initially thought to primarily inhibit CA isoform II, it is now known they inhibit a range of CA isozymes with varying affinities. drugbank.com The inhibition of CAs in the proximal tubule increases the excretion of HCO3- and PO43-. nih.gov The interaction involves the sulfonamide moiety binding to the zinc ion in the active site of the carbonic anhydrase enzyme. nih.govunifi.it The development of novel benzenesulfonamides continues to explore potent and selective inhibition of specific CA isoforms, including those associated with tumors like hCA IX and XII. nih.gov

Other Investigated Biological Activities

The versatile N-(aryl)benzenesulfonamide structure has been explored for a wide array of other therapeutic applications.

Anti-HIV Activity: The benzenesulfonamide moiety has been incorporated into novel phenylalanine derivatives designed as inhibitors of the HIV-1 capsid (CA) protein. nih.gov The CA protein is crucial for multiple stages of the HIV-1 replication cycle. nih.gov Certain derivatives showed significantly improved anti-HIV-1 activity compared to the reference compound PF-74. nih.gov Separately, the 1,3,5-triazine (B166579) scaffold, which can be combined with benzenesulfonamides, has also been noted for its anti-HIV activity. nih.govtandfonline.comnih.gov

Antitubercular Activity: While direct evidence for N-(3,5-dichlorophenyl)benzenesulfonamide is not prominent, the broader class of sulfonamides has a historical and ongoing role in antimicrobial chemotherapy, which extends to antitubercular research.

Antidepressant and Anticonvulsant Activity: Sulfonamide-related structures are present in some anticonvulsant drugs. wikipedia.orgresearchgate.net Anticonvulsants often work by modulating ion channels (e.g., sodium or calcium channels) or enhancing the function of the inhibitory neurotransmitter GABA. wikipedia.orgnih.govmedscape.com For example, the sulfamide (B24259) derivative JNJ-26489112 has shown broad-spectrum anticonvulsant activity in animal models. researchgate.net

Antioxidant Activity: Benzenesulfonamides incorporating 1,3,5-triazine moieties have been screened for their antioxidant properties. nih.govtandfonline.com Some of these compounds demonstrated moderate to high DPPH radical scavenging activity, with IC50 values comparable to or better than standard antioxidants like BHA. nih.govtandfonline.com Other studies on 1,3,5-triazine analogues also showed high potential in scavenging ABTS radicals, suggesting a role in combating oxidative stress. nih.govmdpi.com

Herbicidal Activity: Benzenesulfonamide derivatives are investigated for their use as herbicides. Patents describe compositions containing these compounds for controlling weeds, indicating their biological activity extends to plants. google.com

Table 4: Summary of Other Investigated Activities for Benzenesulfonamide Derivatives

| Activity | Target/Mechanism (Example) | Finding |

| Anti-HIV | HIV-1 Capsid (CA) Protein | Phenylalanine derivatives with a benzenesulfonamide moiety showed potent inhibition. nih.gov |

| Anticonvulsant | Multiple (e.g., Na+/Ca2+ channels, GABA receptors) | Sulfamide derivatives demonstrated broad-spectrum anticonvulsant effects in preclinical models. researchgate.net |

| Antioxidant | Radical Scavenging (DPPH, ABTS) | Triazine-benzenesulfonamide hybrids showed significant radical scavenging activity. nih.govtandfonline.comnih.gov |

| Herbicidal | Plant biological pathways | Used in compositions for weed control. google.com |

Structure Activity Relationship Sar and Design Principles

Influence of Substituent Positions on Biological Activity (e.g., Halogenation, Methylation)

The nature and position of substituents on the aromatic rings of N-phenylbenzenesulfonamide derivatives are critical determinants of their biological activity. The presence of halogens, particularly on the N-phenyl ring, significantly influences the compound's potency.

Research on analogous compounds, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, has shown that electron-withdrawing substituents like fluorine, bromine, and chlorine on the benzenesulfonamide (B165840) ring (referred to as the A ring in that study) lead to stronger biological activity. Conversely, the introduction of electron-donating groups, such as methyl groups, tends to diminish activity. This principle underscores the importance of the electronic properties of the substituents in modulating the target interaction.

The pattern of halogen substitution is also crucial. In a series of fluoronitrobenzenes, the number and position of fluorine substituents were found to directly influence their electrophilic reactivity and subsequent biotransformation. nih.gov An increased number of fluorine atoms at electrophilic carbon centers enhanced the reactivity of the compounds with cellular nucleophiles. nih.gov This suggests that the specific 3,5-dichloro substitution pattern on the phenyl ring of N-(3,5-dichlorophenyl)benzenesulfonamide creates a distinct electronic profile that is key to its activity. Altering this pattern, for instance by shifting or adding halogen atoms, would likely modify its interaction with biological targets.

Impact of Aromatic Ring Substitutions (e.g., on CYP450 inhibition)

Aromatic ring substitutions play a pivotal role in the metabolic fate of N-(3,5-dichlorophenyl)benzenesulfonamide and its derivatives, particularly concerning their interaction with the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are central to the metabolism of a vast number of xenobiotics. nih.gov

Studies on the related compound N-(3,5-dichlorophenyl)succinimide (NDPS), which shares the 3,5-dichlorophenyl moiety, have demonstrated that its metabolism is heavily dependent on CYP450 activity. nih.govoup.com The biotransformation of NDPS into hydroxylated, nephrotoxic metabolites is catalyzed by specific P450 isozymes. nih.gov The rate of this metabolic conversion can be significantly altered by CYP450 modulators.

Pre-treatment with P450 inducers, such as phenobarbital (B1680315) (PB) and Aroclor 1254 (ARO), was shown to enhance the formation of these toxic metabolites. nih.gov In contrast, the use of a P450 inhibitor, 1-aminobenzotriazole (B112013) (ABT), attenuated their production. nih.gov This directly correlates P450-mediated metabolism with the compound's biological effect. nih.gov These findings suggest that substitutions on the benzenesulfonamide ring of N-(3,5-dichlorophenyl)benzenesulfonamide could similarly influence its metabolic profile by altering its affinity for various CYP450 isoforms, thereby affecting its rate of clearance and potential for generating active or inactive metabolites. For example, sulfaphenazole (B1682705) is a known inhibitor of the CYP2C9 isozyme. nihs.go.jp

The table below summarizes the effect of various CYP450 modulators on the metabolism of the structurally related NDPS. nih.gov

Table 1: Effect of CYP450 Modulators on NDPS Metabolite Formation

| Modulator | Class | Effect on Metabolite Formation |

|---|---|---|

| Phenobarbital (PB) | Inducer | Enhanced |

| Aroclor 1254 (ARO) | Inducer | Enhanced |

| 1-Aminobenzotriazole (ABT) | Inhibitor | Inhibited |

| Isoniazid (INH) | Inducer | No Alteration |

| 3-Methylcholanthrene (3-MC) | Inducer | No Alteration |

Conformation-Activity Relationships in Benzene (B151609) Rings

The three-dimensional conformation of N-(3,5-dichlorophenyl)benzenesulfonamide, particularly the spatial relationship between its two benzene rings, is a key factor in its biological activity. The molecule is not planar, and the degree of twisting around the sulfonamide bridge influences how it fits into the binding pockets of target proteins.

Crystallographic studies have provided precise measurements of these conformational features. For N-(3,5-dichlorophenyl)benzenesulfonamide, the two benzene rings are tilted relative to each other, forming a significant dihedral angle. The introduction of substituents can further alter this angle. For example, the addition of a methyl group at the 4-position of the benzenesulfonamide ring, forming N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, changes the torsion angle of the C–SO2–NH–C segment and increases the dihedral angle between the rings.

Computational studies on other arylsulfonamide inhibitors have confirmed that the sulfonamide conformation plays a crucial role in determining biological activity. nih.gov Torsional scans of the sulfonamide S-C bonds in a series of factor Xa inhibitors showed a strong correlation between preferred conformations and observed SAR, indicating that the energetic cost of adopting the "active" conformation is a key differentiator for potency. nih.gov

The table below presents key conformational data from crystallographic studies of N-(3,5-dichlorophenyl)benzenesulfonamide and a related compound.

Table 2: Conformational Data of N-(Aryl)benzenesulfonamides

| Compound | C–SO2–NH–C Torsion Angle | Dihedral Angle Between Benzene Rings |

|---|---|---|

| N-(3,5-dichlorophenyl)benzenesulfonamide | 68.3° | 57.0° |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3° | 79.6° |

| 4-Methyl-N-(phenyl)benzenesulfonamide | -51.6° | 68.4° |

Role of Sulfonamide Moiety and Scaffold Modifications (e.g., Oxadiazole, Imidazole (B134444), Pyrazole (B372694) Linkers)

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in this class of compounds. It is more stable than a standard amide bond and acts as a key structural and interactive element. nih.gov Modifications to the core scaffold, often by replacing or extending the linker between the aromatic rings with heterocyclic systems like oxadiazole, imidazole, or pyrazole, have been a fruitful strategy for developing derivatives with novel or enhanced biological activities. semanticscholar.orgnih.gov

These heterocyclic linkers serve several purposes:

Bioisosteric Replacement: They can act as bioisosteres for other functional groups, maintaining or improving binding interactions while altering physicochemical properties. For instance, a 1,2,4-oxadiazole (B8745197) ring has been used as a replacement for a carbamate (B1207046) group to improve metabolic stability.

Structural Rigidity and Vectorial Orientation: Incorporating these rings introduces conformational constraints, which can lock the molecule into a more favorable orientation for target binding. This can lead to increased potency and selectivity.

New Interaction Points: The heteroatoms within these rings can form additional hydrogen bonds or other interactions with the target protein that are not possible with the parent structure.

For example, the incorporation of a 1,2,4-oxadiazole ring linked to a sulfonamide moiety has been explored for the development of potent anticancer agents targeting carbonic anhydrase IX. nih.gov Similarly, pyrazole-sulfonamide derivatives have been synthesized and evaluated for a range of activities, demonstrating the versatility of this scaffold modification strategy.

Strategic Modifications for Selectivity (e.g., Ortho-position in Aryl Moiety for CAIs)

A major goal in drug design is to achieve selectivity for a specific target to maximize efficacy and minimize off-target effects. For benzenesulfonamide-based inhibitors of carbonic anhydrases (CAs), strategic modifications are employed to achieve selectivity for tumor-associated isoforms like CA IX and XII over the ubiquitously expressed CA I and II. nih.gov

One of the most successful strategies is the "tail approach," where substituents are added to the benzenesulfonamide ring. nih.gov These "tails" extend out of the active site's conserved region and interact with amino acid residues in the more variable region at the entrance of the active site, which differ between isoforms. nih.gov

The position of these substituents is critical. Modifications at the ortho-position of the aryl moiety have been shown to be particularly effective in conferring selectivity. For example, designing derivatives with an OH group in the ortho-position to the benzenesulfonamide can create a stable intramolecular hydrogen bond, resulting in a conformationally restricted molecule that preferentially interacts with the active site of tumor-associated CAs. This structural rigidity prevents the molecule from adopting conformations that would allow it to bind effectively to other isoforms like CA II, thus enhancing selectivity. The differences in key amino acid residues at the entrance to the active site (e.g., Phe131 in hCA II vs. valine in hCA IX) are exploited by these tailored modifications to achieve isoform-specific inhibition.

SAR in Inhibitors of Viral Proteins (e.g., Hemagglutinin)

Benzenesulfonamide derivatives have been identified as potent inhibitors of viral entry, specifically targeting the hemagglutinin (HA) protein of the influenza virus. nih.gov HA is crucial for the early stages of the viral life cycle, mediating both binding to host cells and the subsequent fusion of the viral and endosomal membranes.

The mechanism of action for these inhibitors involves targeting HA to block the low pH-induced conformational change necessary for membrane fusion. By stabilizing the pre-fusion structure of HA, these compounds prevent the release of the viral genome into the cytoplasm, thus halting replication at an early step.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the active site of a protein. While specific docking studies for N-(3,5-dichlorophenyl)benzenesulfonamide against the following targets were not prominently detailed in the searched literature, the general principles and interactions of the benzenesulfonamide (B165840) scaffold with these protein families are well-established.

Penicillin-Binding Protein (PBP): PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan cell wall. nih.gov Their inhibition leads to irregularities in the cell wall structure and ultimately cell lysis, making them a primary target for beta-lactam antibiotics. nih.govresearchgate.net Sulfonamide derivatives have been investigated as potential PBP inhibitors. rjb.ro Docking studies on various sulfonamides against PBP-2X from Streptococcus pneumoniae have shown that these compounds can form favorable hydrogen bond interactions with active site residues like GLY 664, VAL 662, and ARG 426, positioning them similarly to known inhibitors like cefuroxime. rjb.ro Such studies help in understanding how the sulfonamide core can be oriented within the PBP active site to achieve inhibitory activity. rjb.ro

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, like human carbonic anhydrase IX (hCA IX), are overexpressed in tumors and contribute to the acidification of the tumor microenvironment, promoting cancer growth and metastasis. nih.gov Benzenesulfonamides are a classic class of CA inhibitors. nih.govnih.gov Molecular docking studies reveal that the sulfonamide group coordinates directly with the catalytic Zn2+ ion in the active site, while the benzene (B151609) ring and its substituents form interactions with hydrophobic and hydrophilic residues within the active site cavity, explaining their potent inhibitory profiles. nih.govresearchgate.net

Calcium Channel Proteins: Voltage-gated calcium channels are membrane proteins that mediate the influx of calcium ions into cells, playing a key role in neuronal and muscular excitation. japsonline.comnih.gov They are important targets for drugs treating hypertension and neurological diseases. japsonline.comnih.gov In silico studies are used to design and screen for new calcium channel blockers. japsonline.com Docking simulations help identify key interactions between small molecules and the channel's pore-forming subunits, predicting binding affinity and mechanism of action. japsonline.comnih.gov

Dihydropteroate (B1496061) Synthase (DHPS): DHPS is a key enzyme in the folate biosynthesis pathway in bacteria, which is essential for their survival. Sulfonamides act as antimicrobial agents by competitively inhibiting DHPS. researchgate.net Molecular docking studies of sulfonamide-based compounds against DHPS from organisms like Staphylococcus aureus have demonstrated their ability to form strong interactions within the enzyme's active site. These studies show binding affinities that can surpass those of standard drugs like sulfamethoxazole, providing a rationale for designing novel derivatives with enhanced antimicrobial potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that link the chemical structure and related properties of compounds to their biological activity. These models are crucial for predicting the activity of new chemical entities and optimizing lead compounds.

| Compound No. | Substituent | MR (cm³) | MV (cm³) | Pc (cm³) | ST (dynes/cm) |

|---|---|---|---|---|---|

| 1 | 3,5-di-NO₂ | 79.61 | 204.5 | 627.4 | 88.5 |

| 2 | 3-NO₂, 5-Cl | 78.4 | 204.6 | 607.5 | 77.6 |

| 7 | 3,5-di-Cl | 77.20 | 204.7 | 587.5 | 67.8 |

| 12 | 3-Cl | Data not specified in source | |||

| 16 | H | Data not specified in source |

Data adapted from a QSAR study on benzenesulfonamide derivatives. researchgate.net

MLR is a statistical technique used to model the relationship between two or more explanatory variables (molecular descriptors) and a response variable (biological activity or a physicochemical property). In the QSAR study of benzenesulfonamides, MLR was used to create models predicting the acid dissociation constant (pKa). researchgate.net A combination of descriptors, including surface tension (ST), refractive index (η), and an indicator parameter (I) for the presence of chlorine, resulted in a statistically significant model with high predictive power. researchgate.net Such models are valuable for estimating the properties of untested compounds based on their structure. researchgate.net

The ionization constant (pKa) is a critical parameter for drug candidates as it influences their absorption, distribution, and target binding. A QSAR study specifically focused on correlating the pKa of 21 substituted benzenesulfonamides with their physicochemical properties. researchgate.netqsardb.org For the 4-amino-N-(3,5-dichlorophenyl)benzene-1-sulfonamide analog, the observed pKa was 7.54. researchgate.netqsardb.org The developed QSAR model was able to predict the pKa values with a high degree of accuracy, demonstrating the utility of in silico approaches to estimate this fundamental property. researchgate.net

| Compound No. | Substituent | pKa (Observed) | pKa (Estimated) |

|---|---|---|---|

| 1 | 3,5-di-NO₂ | 6.19 | 6.10 |

| 2 | 3-NO₂, 5-Cl | 6.92 | 6.90 |

| 7 | 3,5-di-Cl | 7.54 | 8.13 |

| 12 | 3-Cl | 8.28 | 8.26 |

| 14 | 4-Cl | 8.56 | 8.26 |

| 16 | H | 8.97 | 8.97 |

Observed and estimated pKa values for selected 4-amino-N-(substituted phenyl)benzene-1-sulfonamides. researchgate.netqsardb.org

Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as optimized geometries, electronic energies, and spectroscopic parameters. mdpi.com

The molecular structure of N-(3,5-dichlorophenyl)benzenesulfonamide has been determined by X-ray crystallography. nih.gov These experimental results provide a valuable benchmark for theoretical calculations. Key structural features include the dihedral angle between the two benzene rings, which is 57.0 (1)°, and a C—SO2—NH—C torsion angle of -68.1 (3)°. nih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry in the gas phase. mdpi.com The results of such calculations can be compared with the experimental crystal structure data to understand the effects of crystal packing forces. nih.gov Furthermore, DFT is used to determine crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. mdpi.com

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are key to predicting how a molecule will interact with other species. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small energy gap implies that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.govmdpi.com Conversely, a large energy gap indicates high stability and lower reactivity. mdpi.com This analysis helps in predicting the most reactive sites within the molecule. nih.gov For instance, in related sulfonamide compounds, the HOMO and LUMO energies have been calculated using Density Functional Theory (DFT) to assess their electronic properties and charge transfer characteristics. researchgate.net The energy gap is a decisive factor in determining the molecule's engine steadfastness and substance reactivity. irjweb.com

While specific experimental or calculated values for N-(3,5-dichlorophenyl)benzenesulfonamide are not detailed in the provided search results, the table below shows representative FMO data for analogous compounds, illustrating the typical energy ranges observed in this class of molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |

| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | -6.125 | -1.157 | 4.968 | DFT/B3LYP/6-31G(d,p) |

| A triazine derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |

This table presents data for related compounds to illustrate the application of HOMO-LUMO analysis; specific values for N-(3,5-dichlorophenyl)benzenesulfonamide were not available in the search results. nih.govresearchgate.netirjweb.com

Natural Bond Orbital (NBO) Analysis

This analysis elucidates hyperconjugative interactions, such as charge transfer from occupied bonding (σ) or lone pair (n) orbitals to unoccupied anti-bonding (σ* or π*) orbitals. nih.govresearchgate.net These interactions reveal the pathways of electron density delocalization, which are crucial for stabilizing the molecular structure. researchgate.net In sulfonamides, NBO analysis can shed light on the nature of the S-N and S-O bonds and the interactions between the two aromatic rings. mkjc.in The study of polarization coefficients within NBO analysis can also show the contribution of atomic hybrids to the formation of bonds. researchgate.net

Key interactions typically investigated with NBO analysis include:

π → π *: Interactions between pi-bonding and pi-antibonding orbitals, common in aromatic systems.

n → π *: Delocalization of lone pair electrons into pi-antibonding orbitals.

n → σ *: Interaction of lone pairs with sigma-antibonding orbitals.

σ → σ *: Interactions between sigma-bonding and sigma-antibonding orbitals.

The table below conceptualizes the type of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(S-N) | High | Lone pair delocalization, stabilization of sulfonamide bridge |

| LP (N) | π(Aryl Ring) | Moderate | Delocalization of nitrogen lone pair into the phenyl ring |

| π (Aryl Ring 1) | π*(Aryl Ring 2) | Low | Inter-ring hyperconjugation |

This is a conceptual table illustrating the outputs of an NBO analysis. Specific data for N-(3,5-dichlorophenyl)benzenesulfonamide was not available in the search results.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational tool essential for the detailed assignment and interpretation of vibrational spectra, such as those obtained from FT-IR and Raman spectroscopy. researchgate.netnih.gov VEDA works by decomposing the calculated normal vibrational modes of a molecule into contributions from defined internal coordinates, such as bond stretching, angle bending, and torsional motions. researchgate.netsmmg.pl This quantitative assignment is expressed as the Potential Energy Distribution (PED). researchgate.netnih.gov

The process allows researchers to gain a more intuitive understanding of the molecular movements associated with each vibrational frequency. smmg.pl For complex molecules, assigning spectral bands based solely on experimental data can be ambiguous. VEDA, by correlating theoretical frequencies (often calculated using DFT methods) with experimental spectra, provides a more robust and precise characterization of the vibrational modes. researchgate.net The VEDA program can automatically propose and optimize a set of internal coordinates from the output of quantum chemical calculations, making the analysis more accessible. nih.govsmmg.pl

A typical VEDA output would detail the percentage contribution of various internal coordinates to a specific vibrational mode, as conceptualized in the table below.

| Frequency (cm-1) | Assignment (PED Contributions) | Vibrational Mode |

| ~3250 | ν(N-H) 98% | N-H stretching |

| ~1340 | ν(SO₂)asym 85%, δ(C-S-N) 10% | Asymmetric SO₂ stretching |

| ~1160 | ν(SO₂)sym 88%, ν(C-S) 7% | Symmetric SO₂ stretching |

| ~850 | γ(C-H) 75%, ν(C-Cl) 15% | C-H out-of-plane bending, C-Cl stretching |

This table is a hypothetical representation of VEDA results for N-(3,5-dichlorophenyl)benzenesulfonamide to illustrate the method's output.

In Silico Toxicity Assessment and Metabolic Pathway Prediction

In silico toxicology and metabolic pathway prediction are increasingly vital computational approaches in drug discovery and chemical safety assessment. ceon.rs These methods use computational models to predict the potential adverse effects and biological fate of a compound, reducing the need for extensive and costly animal testing. ceon.rsresearchgate.net

Toxicity Assessment: In silico models can predict a range of toxicity endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and acute toxicity (often expressed as an LD50 value). ceon.rs These predictions are typically based on Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural features with its known toxicological activity. Web servers and software like ProTox and DEREK are commonly used for these assessments. ceon.rs For instance, an in silico analysis might predict whether N-(3,5-dichlorophenyl)benzenesulfonamide is likely to be mutagenic or estimate its toxicity class according to the Globally Harmonized System (GHS). ceon.rs

Metabolic Pathway Prediction: Predicting a compound's metabolic pathway is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Computational tools predict which metabolic pathways a compound is likely to enter based on its chemical structure. nih.govmdpi.com Machine learning and deep learning models, such as graph convolutional networks (GCN), are trained on large databases of known compounds and their associated pathways (e.g., from the KEGG database) to make these predictions. nih.govnih.gov Such an analysis could predict, for example, whether N-(3,5-dichlorophenyl)benzenesulfonamide is likely to be metabolized via pathways common for aromatic compounds, such as hydroxylation or conjugation.

The following table summarizes the types of predictions that can be obtained from in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) platforms.

| Parameter | Predicted Value | Implication |

| Toxicity | ||

| Mutagenicity (Ames) | Positive/Negative | Potential to cause genetic mutations |

| LD50 (mg/kg) | e.g., >2000 | Acute oral toxicity level |